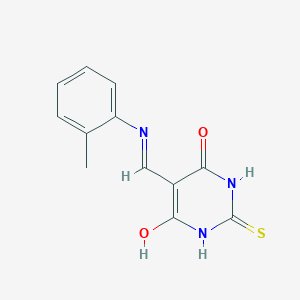
2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C12H11N3O2S and its molecular weight is 261.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine-4,6(1H,5H)-dione is a compound that falls within the category of thioxo-pyrimidine derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections explore the biological activity of this specific compound, synthesizing findings from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of o-tolylamine with appropriate thioketones or thioaldehydes under acidic or basic conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that thioxo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine have been evaluated against various bacterial strains.
| Compound | Activity | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 2-thioxo-5-((o-tolylamino)methylene)dihydropyrimidine | Antibacterial | Staphylococcus aureus, Escherichia coli | 32 µg/mL |
In one study, derivatives showed potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 64 µg/mL .
Anticancer Activity
Thioxo-pyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| HeLa (cervical cancer) | 10 | Cell cycle arrest at G2/M phase |
The mechanism of action has been attributed to the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory effects of similar thioxo-pyrimidine compounds have been observed in animal models. These compounds inhibit pro-inflammatory cytokines and reduce edema in induced inflammation models.
| Model | Effect | Dosage |
|---|---|---|
| Carrageenan-induced paw edema | Significant reduction in paw swelling | 20 mg/kg |
In these studies, the thioxo-pyrimidines reduced inflammation markers significantly compared to control groups .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thioxo-pyrimidine derivatives against resistant strains of bacteria. The results indicated that modifications on the pyrimidine ring significantly enhanced antibacterial activity.
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of a series of thioxo-pyrimidine derivatives. The study highlighted that specific substitutions on the aromatic ring increased cytotoxicity against breast cancer cells by enhancing apoptosis rates.
属性
IUPAC Name |
6-hydroxy-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-7-4-2-3-5-9(7)13-6-8-10(16)14-12(18)15-11(8)17/h2-6H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXLCYDQQQBOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














